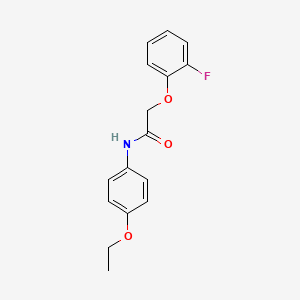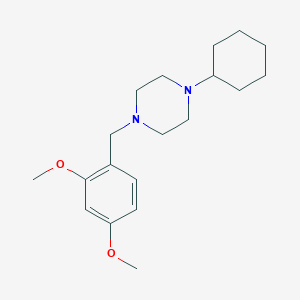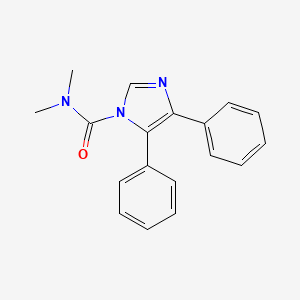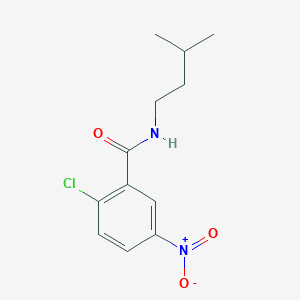![molecular formula C16H12N2O7 B5698974 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B5698974.png)
5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a nitrophenyl group, an acetyl group, and a benzene ring with carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of the nitrophenylacetyl intermediate. This intermediate is then reacted with an amine derivative of benzene-1,3-dicarboxylic acid under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, nitric acid, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various nitro compounds.
科学研究应用
5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other nitrophenyl derivatives and benzene-1,3-dicarboxylic acid derivatives. Examples include:
- 4-Nitrophenylacetic acid
- Benzene-1,3-dicarboxylic acid
- 5-Amino-2-(4-nitrophenyl)benzoic acid
Uniqueness
The uniqueness of 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
5-[[2-(4-nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c19-14(5-9-1-3-13(4-2-9)18(24)25)17-12-7-10(15(20)21)6-11(8-12)16(22)23/h1-4,6-8H,5H2,(H,17,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIBIZVVYJMFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B5698898.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)

![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)


![N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)




![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
